4-(4-Fluorophenoxy)butanenitrile
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Overview
Description
4-(4-Fluorophenoxy)butanenitrile is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 . It is used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB), has been reported. The synthesis involved a chemoenzymatic route with enantioselective transesterification using Candida antarctica lipase B (Novozym 435). The optimal conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity (aw) of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H10FNO .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not clearly defined in the available literature .Scientific Research Applications
Gas Sensors and Chemosensitive Coatings
One application of polysiloxanes containing 4-(4-Fluorophenoxy)butanenitrile and other related compounds is in gas sensors. Research on novel polysiloxanes with phenolic and fluorophenolic functional groups has shown potential in creating chemosensitive coatings for acoustoelectronic sensors. These materials, due to the presence of fluorine atoms, exhibit significant acidic properties and show high affinity and selectivity to hydrogen bond bases, making them suitable for sensor applications even at elevated temperatures (Grabka, Jasek, & Witkiewicz, 2021).
Synthesis of Chemical Intermediates
Compounds similar to this compound, such as 3-hydroxy-4-(tosyloxy)butanenitrile, have been studied for their role in synthesizing chemical intermediates like (R)-GABOB and (R)-carnitine hydrochloride. These intermediates have potential applications in various chemical syntheses (Kamal, Khanna, & Krishnaji, 2007).
Biosynthetic Pathways
Research into biosynthetic pathways, such as the conversion of malate to 1,2,4-butanetriol, has shown the potential to utilize glucose as a substrate, offering a more cost-effective method for producing chemicals like 1,2,4-butanetriol. This work involves constructing biosynthetic pathways through enzymatic reactions and has implications for using renewable resources in chemical production (Li, Cai, Li, & Zhang, 2014).
Radiopharmaceutical Synthesis
Compounds such as this compound are used in the synthesis of radiopharmaceuticals. For example, 4-[18F]Fluorophenol, which can be synthesized from similar compounds, serves as a synthon for creating complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).
Synthesis of Polymers
In the field of polymer science, derivatives of this compound have been used to synthesize various types of polymers, such as Schiff base derivatives with metal complexes. These polymers have shown promising antibacterial activity, indicating potential applications in the field of materials science and medicine (Tamoradi & Goudarziafshar, 2015).
Soil Science and Herbicide Research
Studies on the stability and adsorption behavior of compounds like cyhalofop-butyl, which have a similar structure to this compound, contribute to understanding the environmental behavior of herbicides. These studies are important in soil science and environmental safety assessments (Pinna et al., 2008).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-(4-Fluorophenoxy)benzoic Acid, indicates that it may cause serious eye irritation, may be harmful if swallowed, and is very toxic to aquatic life . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
Properties
IUPAC Name |
4-(4-fluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVNVYGDUPOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24115-22-8 |
Source
|
Record name | 4-(4-fluorophenoxy)butanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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